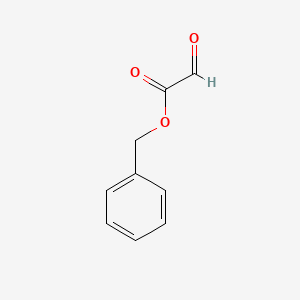

Benzyl 2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

benzyl 2-oxoacetate heterocyclic building block

Chemical Profile of Benzyl 2-oxoacetate

The table below summarizes the core identifier and property data for this compound, a potential precursor in heterocyclic synthesis [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 52709-42-9 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)C=O |

| Purity | >98% (from one supplier) [2] |

| Storage | Inert atmosphere, 2-8°C [1] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) [1] |

Case Study: A Related Heterocyclic Building Block in Drug Discovery

While direct experimental data for this compound is limited, a 2023 study details the synthesis and application of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a complex heterocyclic compound that shares conceptual similarities as a benzyl- and oxo-functionalized building block [3].

The following diagram illustrates the multi-step synthesis workflow for this compound:

Synthesis workflow for the DHFP heterocycle [3]

Experimental Protocol & Characterization

This section outlines the key methodologies from the study [3].

- Synthesis Procedure: The synthesis of DHFP was monitored by Thin-Layer Chromatography (TLC). The final product was purified using column chromatography with silica gel (Merck 70-230 mesh) as the stationary phase.

- Instrumentation for Characterization:

- NMR Spectroscopy: The compound's structure was confirmed using a Varian Mercury Plus 400 MHz spectrometer (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz), using DMSO-d6 as the solvent.

- FTIR Spectroscopy: Infrared spectra were recorded on a Perkin Elmer FTIR/FIR Spectrophotometer Frontier to identify functional groups.

- Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a UPLC-UHR-Q/TOF (ABSCIEX Triple TOF 4600) system.

- Melting Point: Determined on an Electrothermal melting point analyzer.

Computational & Biological Evaluation

The researchers extensively evaluated the DHFP compound's properties [3].

- Computational Analysis: The three-dimensional geometry of DHFP was optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level. This provided insights into its geometrical properties, HOMO-LUMO energies, and molecular electrostatic potential.

- Anticancer Activity: The biological activity of DHFP was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay.

- Molecular Docking: Studies were performed with AutoDock Tools to investigate the interaction between DHFP and the EGFR tyrosine kinase (PDB ID: 1M17), a key target in cancer therapy. The results suggested that DHFP could effectively dock into the active site of the enzyme.

- Drug-Likeness Profile: The study used SwissADME and ADMET-SAR web tools to predict the pharmacokinetic properties of DHFP. It was found to obey Lipinski's rule of five, indicating a high probability of good oral bioavailability.

Key Insights for Researchers

The case study on DHFP demonstrates the critical role a "this compound"-like building block can play in modern drug discovery:

- Versatile Intermediate: The 2-oxoacetate moiety and benzyl group can be key structural components for constructing complex, biologically active heterocycles like furopyrimidines [3].

- From Synthesis to Application: A comprehensive approach—combining synthesis, spectroscopic characterization, computational modeling, and biological testing—is essential for validating the utility of a novel building block [3].

- Early ADMET Assessment: Integrating computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling early in the development process can significantly de-risk the journey of a compound from the lab to a potential drug candidate [3].

References

benzyl 2-oxoacetate synthetic precursor

Basic Chemical Data

The table below summarizes the core identifier and property information for benzyl 2-oxoacetate from chemical supplier catalogs.

| Property Type | Information |

|---|---|

| CAS Number | 52709-42-9 [1] [2] [3] |

| Molecular Formula | C₉H₈O₃ [1] [2] [3] |

| Molecular Weight | 164.16 g/mol [1] [2] [3] |

| SMILES | O=C(OCC1=CC=CC=C1)C=O [2] [3] |

| Synonyms | Benzyl glyoxylate [4], this compound [3] |

| Purity | >98% [3] (Other sources list the compound without a specified purity [1] [2]) |

| Storage | Inert atmosphere, 2-8°C [2] |

Safety and Handling Information

Suppliers classify this compound with specific hazard and precautionary statements to guide safe handling [2].

| Category | Information |

|---|---|

| GHS Signal Word | Warning [2] |

| Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2] |

Information Context and Limitations

The search results primarily list this compound in chemical catalogs as a building block, but lack detailed protocols or specific examples of its use in synthesizing complex molecules [1] [2] [3]. One relevant study was found on the microbial production of benzyl acetate [5], which illustrates a related metabolic engineering context.

The diagram above shows how this compound's related compound, benzyl acetate, can be synthesized from glucose in engineered E. coli. This demonstrates the application of specialized enzymes like carboxylic acid reductase (CAR) and alcohol acetyltransferase (ATF1) for precise biochemical synthesis [5].

References

- 1. 52709-42-9|this compound [ambeed.com]

- 2. 52709-42-9|this compound [bldpharm.com]

- 3. 52709-42-9 | this compound [anaxlab.com]

- 4. Benzyl glyoxylate | C9H8O3 | CID 11008258 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Escherichia coli for high-level ... [microbialcellfactories.biomedcentral.com]

synthesis of benzoxazoles using benzyl 2-oxoacetate

Summary of Modern Benzoxazole Synthesis Methods

While the classic condensation of 2-aminophenol and carboxylic acids is a foundational method, recent advances offer superior efficiency and milder conditions [1]. The table below summarizes three contemporary approaches suitable for drug development research.

| Method | Core Reaction | Key Conditions | Catalyst/Reagent | Key Advantages |

|---|---|---|---|---|

| Organobismuth-Promoted [2] | 2-Aminophenol + Thioamides | DCE, 60 °C, 18 h | Triphenylbismuth dichloride (Ph₃BiCl₂) | Excellent yields (up to 99%), mild conditions, broad substrate scope for 2-aryl/alkyl groups [2]. |

| Triflic Anhydride Activation [3] | 2-Aminophenol + Tertiary Amides | DCM, room temp, 1 h | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | High functional group tolerance, avoids strong acids or high temperatures, good to excellent yields [3]. |

| Nanocatalyst (Grindstone) [1] | 2-Aminophenol + Aldehydes | Solvent-free, Room Temp, 20 min | Strontium Carbonate (SrCO₃) Nanocatalyst | Eco-friendly, very short reaction time, simple work-up, solvent-free [1]. |

Detailed Experimental Protocols

Protocol 1: Organobismuth-Promoted Synthesis from Thioamides [2]

This method is highly recommended for its high yields and operational simplicity.

- Reaction Setup: In a round-bottom flask, combine 2-aminophenol (0.5 mmol), N-phenylbenzothioamide (1.0 mmol), and triphenylbismuth dichloride (1.0 mmol) in 1,2-dichloroethane (DCE, 1-2 mL).

- Heating and Monitoring: Heat the reaction mixture at 60 °C for 18 hours under aerobic conditions. Monitor the reaction progress by TLC.

- Work-up: After completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.

Protocol 2: Triflic Anhydride-Mediated Synthesis from Tertiary Amides [3]

This method is excellent for leveraging readily available amide starting materials.

- Activation Step: Add triflic anhydride (1.2 mmol) to a stirred solution of the tertiary amide (0.6 mmol) and 2-fluoropyridine (2.5 mmol) in dichloromethane (DCM, 1 mL) at 0 °C. Stir this mixture for 15 minutes.

- Cyclization Step: Add 2-aminophenol (0.5 mmol) to the reaction vessel. Stir the resulting mixture at room temperature for 1 hour.

- Work-up and Purification: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate. Purify the residue via column chromatography.

Research Workflow and Method Selection

To help you navigate these options, the following diagram outlines a logical workflow for selecting and executing a synthetic strategy.

Application to Your Research

Although benzyl 2-oxoacetate is not explicitly mentioned in the searched protocols, its structure suggests it could serve as a viable carbonyl source. You can attempt to adapt Protocol 2 (Triflic Anhydride Activation) by treating this compound with Tf₂O and 2-fluoropyridine to generate a highly reactive intermediate, followed by condensation with 2-aminophenol. Alternatively, in Protocol 1, you could first synthesize an appropriate thioamide derivative from this compound for the cyclization.

Key Takeaways for Scientists

- Modern methods are superior: Recent protocols using specialized reagents like Ph₃BiCl₂ or Tf₂O provide efficient, high-yielding routes to 2-substituted benzoxazoles under milder conditions compared to traditional acid-catalyzed condensation [3] [2].

- Consider your starting material: The choice of optimal method is heavily influenced by the available starting materials—whether you work from thioamides, tertiary amides, or aldehydes.

- Adaptability is key: The high reactivity of intermediates in these protocols suggests a high probability of successfully incorporating non-standard carbonyl partners like this compound with minor adaptations to the established procedures.

References

Comprehensive Application Notes: Benzyl 2-Oxoacetate in Heterocyclic Compound Synthesis

Chemical Profile and Structural Features of Benzyl 2-Oxoacetate

This compound (also known as benzyl glyoxylate) is a versatile α-keto ester building block in synthetic organic chemistry, particularly valued for the synthesis of pharmaceutically relevant heterocyclic compounds. Its molecular structure features both ketone and ester functional groups within a reactive α-oxo framework, enabling diverse transformations including nucleophilic additions, cyclocondensations, and multi-component reactions. The compound has the CAS number 52709-42-9 and a molecular weight of 164.16 g/mol with the molecular formula C₉H₈O₃. [1]

The benzyl ester group provides distinct advantages in synthetic applications, offering enhanced solubility in organic solvents compared to simpler alkyl esters and the strategic benefit of facile removal under mild hydrogenolysis conditions. The electron-withdrawing nature of the carbonyl groups activates the molecule toward nucleophilic attack at the central α-carbon, making it particularly valuable for constructing complex heterocyclic systems with controlled stereochemistry.

Synthetic Applications in Heterocyclic Chemistry

Key Applications in Triazole and Imidazole Synthesis

This compound serves as a fundamental building block for various heterocyclic scaffolds with demonstrated biological relevance:

Triazole Synthesis: The compound has been successfully employed in click chemistry approaches to synthesize 1,4,5-trisubstituted 1,2,3-triazole derivatives, specifically methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its ethyl analog, achieving excellent yields exceeding 91%. [2] These triazole derivatives have demonstrated potential in biological screening, including brine shrimp cytotoxicity assays.

Imidazole-Based ACE2 Inhibitors: Research has identified this compound as a key intermediate in developing novel imidazole-based angiotensin-converting enzyme 2 (ACE2) inhibitors such as LMS1007, which has shown approximately 100 times greater potency than carnosine as an ACE2 inhibitor, with potential applications in COVID-19 treatment and cancer therapy. [3]

Furo[3,4-d]pyrimidine Scaffolds: The reactive α-keto ester functionality enables construction of complex fused heterocyclic systems including furo[3,4-d]pyrimidine derivatives that have demonstrated anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. [4] [5]

Table 1: Heterocyclic Systems Synthesized Using this compound

| Heterocyclic System | Biological Activity | Yield Range | Key References |

|---|---|---|---|

| 1,4,5-Trisubstituted 1,2,3-triazoles | Cytotoxic activity | >91% | [2] |

| 4-Substituted imidazoles (LMS1007) | ACE2 inhibition (IC₅₀: 2.3 mM) | >95% purity | [3] |

| Furo[3,4-d]pyrimidines | Anticancer (HT29, DU145 cell lines) | Not specified | [4] [5] |

Experimental Protocols

Protocol 1: Synthesis of Triazole Derivatives via Click Chemistry

This one-pot three-component synthesis provides efficient access to 1,4,5-trisubstituted 1,2,3-triazole derivatives from this compound. [2]

3.1.1 Reaction Setup and Mechanism

The synthetic transformation proceeds through a click chemistry approach that involves in situ formation of reactive intermediates followed by cyclization. The workflow can be visualized as follows:

Diagram 1: Synthetic workflow for triazole derivatives

3.1.2 Detailed Experimental Procedure

Materials and Equipment:

- This compound (1.0 equiv, 164 mg, 1.0 mmol)

- Phenylacetylide (generated in situ from phenylacetylene)

- Alkyl or aryl azides (1.2 equiv)

- Copper(I) iodide (CuI, 10 mol%) as catalyst

- Triethylamine (2.0 equiv) as base

- Anhydrous dimethylformamide (DMF) or acetonitrile as solvent

- Round-bottom flask (25 mL) with magnetic stir bar

- Nitrogen atmosphere setup

- Thin-layer chromatography (TLC) setup (silica gel)

Procedure:

Begin by charging a flame-dried 25 mL round-bottom flask with this compound (164 mg, 1.0 mmol) and CuI (19 mg, 0.1 mmol) under nitrogen atmosphere.

Add anhydrous DMF (5 mL) followed by triethylamine (278 μL, 2.0 mmol) and stir the mixture at room temperature for 10 minutes.

Introduce phenylacetylide (generated in situ from phenylacetylene using standard conditions) to the reaction mixture.

Add the appropriate alkyl or aryl azide (1.2 mmol) dropwise via syringe.

Heat the reaction mixture to 60°C with continuous stirring for 6-12 hours, monitoring reaction progress by TLC (hexane:ethyl acetate, 7:3).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).

Wash the organic layer successively with saturated ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure triazole derivative as a crystalline solid.

Characterization Data: For methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: [2]

- Yield: >91%

- Melting Point: Determined using Yanaco melting point apparatus

- FT-IR: Characteristic carbonyl stretches observed at ~1745 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (ketone C=O)

- ¹H NMR (400 MHz): Aromatic protons in the range δ 7.2-8.0 ppm, benzylic methylene protons at ~δ 5.5 ppm, methyl ester protons at ~δ 3.9 ppm

- ¹³C NMR (100 MHz): Carbonyl carbons at δ ~165 ppm (ester) and ~185 ppm (ketone), aromatic carbons between δ 120-135 ppm

- X-ray Crystallography: Molecular structure confirmed by single-crystal X-ray diffraction analysis, revealing stabilization via intermolecular hydrogen bonding interactions (H7⋯O1)

Protocol 2: Synthesis of Imidazole-Based ACE2 Inhibitors

This protocol outlines the synthesis of LMS1007, a potent ACE2 inhibitor based on a 4-substituted imidazole scaffold. [3]

3.2.1 Experimental Design and Synthesis

The synthesis of LMS1007 exemplifies the application of this compound in medicinal chemistry for developing therapeutically relevant compounds.

Materials and Equipment:

- This compound as key building block

- Custom synthesis performed by BOC Sciences company

- Anhydrous reaction conditions under nitrogen atmosphere

- LC-MS for purity determination (>95%)

- Supercritical fluid chromatography (SFC) for diastereomer purity (>95%)

Procedure Overview:

The synthetic pathway begins with this compound as a key starting material.

Multi-step synthesis is performed under strictly anhydrous conditions in oven-dried glassware.

Reaction progress is monitored by analytical TLC and LC-MS.

Purification is achieved through chromatographic methods and recrystallization.

Final compound characterization includes:

- ¹H NMR spectroscopy for structural confirmation

- LC-MS for purity assessment (>95%)

- Supercritical fluid chromatography (SFC) for diastereomeric purity determination (>95%)

Biological Evaluation:

- ACE2 inhibition assays using viral spike protein-ACE2 inhibitor kits

- IC₅₀ determination: 2.3 mM for LMS1007

- Comparative analysis with standard ACE2 inhibitor MLN-4760 and carnosine

- Molecular docking studies with SARS-CoV-2 spike receptor-binding domain (PDB: 6M0J)

Table 2: Characterization Methods for this compound-Derived Heterocycles

| Analytical Method | Parameters Assessed | Key Findings |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, purity | Characteristic shifts for carbonyl carbons (~165-185 ppm), aromatic protons (δ 7.2-8.0 ppm) |

| LC-MS / HRMS | Purity, structural confirmation | >95% purity for LMS1007; high-resolution mass confirmation |

| X-ray Crystallography | Molecular geometry, intermolecular interactions | Hydrogen bonding patterns in triazole derivatives |

| FT-IR Spectroscopy | Functional group identification | Carbonyl stretches (1745 cm⁻¹ ester, 1690 cm⁻¹ ketone) |

| SFC | Diastereomeric purity | >95% diastereomeric purity for chiral compounds |

Safety and Storage Considerations

This compound requires careful handling and specific storage conditions to maintain stability and ensure experimental reproducibility: [1]

Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen) at controlled temperatures of 2-8°C to prevent degradation.

Stability Aspects: The α-keto ester functionality is sensitive to hydrolysis and oxidation, requiring anhydrous conditions during synthetic applications and careful exclusion of oxygen.

Hazard Information: The compound carries the GHS warning symbol with the following hazard statements: [1]

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

Applications in Drug Discovery and Development

Heterocyclic compounds synthesized from this compound demonstrate significant potential in pharmaceutical development:

ACE2-Targeted Therapeutics: The COVID-19 pandemic highlighted the importance of ACE2 as a therapeutic target. LMS1007, derived from this compound, represents a promising candidate with 100-fold increased potency compared to carnosine, effectively inhibiting both ACE2 activity and viral spike protein-ACE2 interaction at concentrations comparable to standard inhibitors. [3]

Anticancer Agents: Furo[3,4-d]pyrimidine derivatives synthesized using this compound scaffolds have demonstrated potent activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies confirm their interaction with EGFR tyrosine kinase, a key target in cancer therapy. [4] [5]

Molecular Docking Profiles: Computational studies reveal that these heterocyclic compounds exhibit favorable binding interactions with therapeutic targets. The imidazole-based inhibitors show strong binding affinity to the SARS-CoV-2 spike receptor-binding domain, while the furopyrimidine derivatives demonstrate effective binding to the ATP-binding site of EGFR tyrosine kinase. [3] [4]

The relationship between structural features and therapeutic applications can be visualized as follows:

Diagram 2: Therapeutic applications of this compound-derived heterocycles

Conclusion

This compound has established itself as a valuable synthetic building block for constructing diverse heterocyclic systems with demonstrated biological relevance. The protocols outlined herein provide reproducible methodologies for synthesizing triazole, imidazole, and furopyrimidine derivatives with potential applications in drug discovery. The compound's reactive α-keto ester functionality enables efficient incorporation into complex molecular architectures, while the benzyl ester group offers strategic advantages in synthetic planning.

Current research demonstrates promising therapeutic applications, particularly in ACE2-targeted therapeutics for COVID-19 and kinase inhibitors for cancer treatment. Future directions include expanding the structural diversity of accessible heterocycles, optimizing reaction conditions for enhanced sustainability, and further exploration of the biological potential of these compounds through comprehensive pharmacological profiling.

References

- 1. 52709-42-9|this compound [bldpharm.com]

- 2. Click one pot synthesis, spectral analyses, crystal ... [sciencedirect.com]

- 3. Synthesis, molecular docking, and in vitro activity of a novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine- ... [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine- ... [sciencedirect.com]

Comprehensive Application Notes: Benzyl 2-Oxoacetate as Versatile Precursor for Biologically Active Imidazole Derivatives

Introduction to Imidazole Derivatives and Benzyl 2-Oxoacetate

Imidazole derivatives represent one of the most pharmacologically significant classes of nitrogen-containing heterocyclic compounds in medicinal chemistry, demonstrating a remarkable spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, antitubercular, antimalarial, and antiviral properties [1]. The imidazole nucleus serves as a fundamental structural component in numerous therapeutic agents and occurs naturally in histidine and related biomolecules. The versatility of this heterocyclic system stems from its ability to participate in diverse molecular interactions, including hydrogen bonding, dipole-dipole interactions, and π- stacking, which facilitates binding with various biological targets [1] [2].

This compound (CAS: 52709-42-9) represents a valuable α-ketoester building block in heterocyclic chemistry, particularly for the synthesis of complex imidazole derivatives [3]. This compound features both a reactive keto carbonyl and an ester functionality, making it an ideal substrate for multicomponent reactions and cyclocondensation processes. The benzyl ester group offers additional advantages compared to simpler alkyl esters, including enhanced solubility in organic media and the potential for facile deprotection under mild conditions when needed for further functionalization. The electron-withdrawing character of the oxoacetate moiety activates this molecule toward nucleophilic attack, enabling efficient formation of carbon-nitrogen and carbon-carbon bonds in the construction of heterocyclic systems [4].

Synthetic Strategies for Imidazole Derivatives

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent the most efficient and atom-economical strategy for constructing complex imidazole scaffolds from simple starting materials. These one-pot procedures minimize purification steps while maximizing structural diversity, making them particularly valuable for generating compound libraries in drug discovery programs. The Debus-Radziszewski reaction remains one of the most classical and reliable MCR approaches for imidazole synthesis, typically employing a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in a cyclocondensation process [1]. Recent methodological advances have focused on developing greener alternatives that reduce environmental impact while maintaining or improving reaction efficiency.

Solvent-Free Microwave-Assisted Synthesis: A catalyst-free, solventless approach enables the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium acetate under microwave irradiation. This method provides dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating, while eliminating the need for potentially hazardous organic solvents [4]. The microwave energy facilitates efficient molecular activation through dipole rotation and ionic conduction, leading to more homogeneous and rapid heating throughout the reaction mixture.

Ionic Liquid-Promoted Cyclocondensation: Room temperature ionic liquids such as imidazolium salts serve as both reaction medium and catalyst for the one-pot synthesis of 2,4,5-triaryl imidazoles from benzil, aldehydes, and ammonium acetate. These neoteric solvents offer negligible vapor pressure, excellent thermal stability, and the ability to be recovered and reused multiple times without significant loss of catalytic activity [4]. The ionic liquid facilitates proton transfer and stabilizes charged intermediates through electrostatic interactions, thereby accelerating the rate-determining steps of the cyclocondensation process.

Cyclization and Cycloaddition Approaches

Beyond traditional multicomponent reactions, several innovative cyclization and cycloaddition methodologies have emerged as efficient pathways to functionalized imidazole derivatives. These approaches often provide superior regiocontrol and access to substitution patterns that are difficult to achieve via conventional methods.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition between azido chalcones and organic nitriles using trimethylsilyltrifluoromethanesulfonate (TMSOTf) as a catalyst under microwave irradiation provides rapid access to 2,4,5-trisubstituted imidazoles with excellent functional group tolerance [1]. This strategy leverages the enhanced dipolarophilicity of activated nitriles and the 1,3-dipolar character of azido chalcones to establish the imidazole ring in a single convergent step. Similarly, ZnCl₂-catalyzed [3+2] cycloaddition of benzimidates with 2H-azirines represents a mild and efficient approach to multisubstituted imidazoles, where the Lewis acid activates the azirine ring toward nucleophilic attack [1] [4].

Electrochemical Synthesis: Recent advances in electrosynthesis have enabled the development of oxidant-free and metal-free methodologies for imidazole formation. An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines provides 1,2,4-trisubstituted imidazoles under mild conditions, exploiting the in situ generation of reactive intermediates at the electrode surface [4]. This approach eliminates the need for stoichiometric chemical oxidants, reducing waste generation and improving the sustainability profile of the transformation.

N-Functionalization and Derivatization Strategies

The construction of the imidazole core is often followed by selective N-functionalization to fine-tune the physicochemical and pharmacological properties of the final compounds. This compound serves as an excellent electrophile for N-alkylation reactions at the imidazole nitrogen, introducing a versatile handle for further structural elaboration.

- N-Alkylation of Imidazole: Reaction of the imidazole nucleus with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone provides ethyl 1H-imidazol-1-yl acetate in good yield (82%) [2]. This key intermediate can subsequently be subjected to amination reactions with various primary and secondary amines to generate a diverse array of N-substituted imidazole acetamides. The reaction typically proceeds under mild conditions without the need for transition metal catalysis, making it suitable for the preparation of pharmaceutical intermediates with minimal metal contamination concerns.

Table 1: Overview of Synthetic Methods for Imidazole Derivatives

| Method Type | Key Reagents/Conditions | Imidazole Products | Yield Range | Key Advantages |

|---|---|---|---|---|

| Multicomponent | 1,2-Diketones, aldehydes, NH₄OAc | 2,4,5-Trisubstituted | 70-95% | Atom economy, simplicity |

| Solvent-free MW | Urotropine, NH₄OAc, microwave | 4,5-Disubstituted | High | Rapid, environmentally friendly |

| Ionic Liquid | Benzil, aldehyde, NH₄OAc in IL | 2,4,5-Triaryl | Excellent | Recyclable solvent, high yield |

| [3+2] Cycloaddition | Azido chalcones, nitriles, TMSOTf | 2,4,5-Trisubstituted | ~85% | Regioselectivity, functional tolerance |

| Electrochemical | Aryl ketones, benzylamines, electricity | 1,2,4-Trisubstituted | Very good | Oxidant-free, mild conditions |

| N-Functionalization | Imidazole, ethyl chloroacetate, amines | N-Substituted acetamides | Moderate to good | Versatile derivatization |

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Objective: To synthesize 2,4,5-trisubstituted imidazole derivatives via a one-pot cyclocondensation reaction using a Schiff's base complex nickel catalyst (Ni-C) under microwave irradiation [4].

Materials: Benzil (1.0 mmol), substituted aromatic aldehydes (1.0 mmol), ammonium acetate (2.5 mmol), Ni-C catalyst (5 mol%), ethanol (5 mL).

Procedure:

- Place benzil, aldehyde, and ammonium acetate in a microwave-compatible reaction vessel.

- Add ethanol as solvent and the Ni-C catalyst to the reaction mixture.

- Cap the vessel and irradiate in a microwave reactor at 300W for 4-6 minutes, maintaining the temperature at 80°C.

- Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3).

- After cooling to room temperature, add crushed ice to the reaction mixture with stirring.

- Collect the precipitated solid by vacuum filtration and wash with cold water.

- Purify the crude product by recrystallization from ethanol.

- Recover the catalyst by filtration of the mother liquor, followed by washing with ethanol and drying at 80°C for reuse.

Note: The Ni-C catalyst can be recycled for up to five consecutive runs without significant loss of catalytic activity. This method typically provides excellent yields (85-95%) and high purity products without the need for column chromatography [4].

Protocol 2: Synthesis of N-Substituted Imidazole Acetamides

Objective: To prepare N-substituted-2-(1H-imidazol-1-yl)acetamide derivatives from imidazole and this compound analogues [2].

Materials: Imidazole (0.05 mol), ethyl chloroacetate (0.075 mol), anhydrous K₂CO₃ (0.05 mol), dry acetone (50 mL), appropriate amine (0.03 mol).

Procedure:

Step 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate

- Charge a round-bottom flask with imidazole (3.4 g, 0.05 mol) in dry acetone (50 mL).

- Add ethyl chloroacetate (8.2 g, 0.075 mol) dropwise with stirring at 0°C.

- Add anhydrous K₂CO₃ (6.9 g, 0.05 mol) portionwise to the reaction mixture.

- Reflux the reaction mixture with stirring until TLC shows complete consumption of imidazole (typically 4-6 hours).

- Evaporate acetone under reduced pressure and extract the residue with carbon tetrachloride (3 × 20 mL).

- Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the intermediate ester as a semi-liquid product.

- Use the crude product directly in the next step without further purification (yield: ~82%).

Step 2: Synthesis of N-Substituted Acetamides

- Charge the intermediate ester (I, 2.8 g, 0.02 mol) and the desired amine (0.03 mol) in a round-bottom flask.

- Heat the mixture at 80-100°C with stirring until TLC shows complete consumption of the starting materials.

- Cool the reaction mixture to room temperature and extract with chloroform (3 × 25 mL).

- Combine the organic extracts and wash with water (2 × 20 mL) followed by brine solution (20 mL).

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by recrystallization from chloroform/hexane mixture.

Characterization: Confirm product identity by FT-IR, ¹H-NMR, and mass spectrometry. The IR spectrum typically shows characteristic absorptions at ~3250 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch), and ~1550-1600 cm⁻¹ (C=N stretch) [2].

Protocol 3: Analytical Characterization and Quality Control

Objective: To characterize synthesized imidazole derivatives and ensure quality control through spectroscopic and chromatographic methods.

Spectroscopic Analysis:

- FT-IR Spectroscopy: Prepare KBr pellets of solid compounds or analyze neat liquids using ATR accessory. Identify key functional groups: N-H stretch (3212-3297 cm⁻¹), aromatic C-H (3030-3080 cm⁻¹), aliphatic C-H (2854-2940 cm⁻¹), C=O (1650-1683 cm⁻¹), C=N (1509-1597 cm⁻¹) [2].

- ¹H-NMR Spectroscopy: Dissolve ~10 mg of compound in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as internal standard. Characteristic chemical shifts: aromatic protons (7.1-8.0 ppm), -N=CH- of imidazole (7.5-7.6 ppm), -N-CH₂- (4.6-4.9 ppm), aliphatic chains (1.2-1.9 ppm) [2].

- Mass Spectrometry: Employ ESI or Q-TOF mass analyzers. Expected molecular ions: [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of target compounds.

Purity Assessment:

- Thin Layer Chromatography: Use silica gel G plates with appropriate mobile phase (e.g., chloroform:methanol, 9:1). Visualize spots by exposure to iodine vapor or UV light (254 nm).

- Melting Point Determination: Use open glass capillary tubes in visual melting point apparatus. Record uncorrected melting points with a heating rate of 1°C/min [2].

Biological Evaluation

Antimicrobial Susceptibility Testing

Objective: To evaluate the in vitro antimicrobial activity of synthesized imidazole derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungal strains [2].

Test Organisms:

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungal strains: Candida albicans, Aspergillus niger

Materials: Nutrient broth IP (double strength for bacteria), Sabouraud dextrose broth IP (for fungi), DMSO (solvent for test compounds), standard antibiotics (positive controls), sterile test tubes, micropipettes.

Procedure:

- Prepare stock solutions of test and standard compounds in DMSO at a concentration of 100 μg/mL.

- Perform two-fold serial dilutions in double-strength appropriate broth medium in sterile test tubes.

- Inoculate each tube with standardized microbial suspension (approximately 10⁵ CFU/mL).

- Include appropriate controls: growth control (medium + inoculum), solvent control (medium + DMSO + inoculum), and sterility control (medium only).

- Incubate bacterial cultures at 37°C for 24 hours, C. albicans at 37°C for 48 hours, and A. niger at 25°C for 7 days.

- Record the Minimum Inhibitory Concentration as the lowest concentration of test substance that completely inhibits visible growth of microorganisms.

- Confirm results by repeating the procedure twice for reproducibility.

Safety Considerations: Perform all procedures under aseptic conditions in a laminar flow cabinet. Properly sterilize all microbial cultures before disposal.

Structure-Activity Relationship Observations

Analysis of antimicrobial screening data reveals important structure-activity relationship trends among imidazole derivatives:

- N-Substituent Effects: The nature of the substituent on the acetamide nitrogen significantly influences antimicrobial potency. Cyclohexyl derivative (1b) demonstrated superior activity compared to benzyl (1a) or naphthalene-based (1c) analogues, suggesting optimal hydrophobicity and steric requirements for membrane penetration or target binding [2].

- Electronic Effects: Electron-withdrawing groups on aromatic rings generally enhance activity against Gram-negative bacteria, while electron-donating groups may improve efficacy against fungal strains.

- Molecular Flexibility: Semi-rigid analogues often show enhanced selectivity between bacterial and fungal pathogens, potentially due to differential target accommodation.

Table 2: Antimicrobial Activity of N-Substituted Imidazole Derivatives (MIC in μg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

|---|---|---|---|---|---|---|

| 1a | 64 | 64 | 128 | 128 | 64 | 128 |

| 1b | 32 | 16 | 64 | 64 | 32 | 64 |

| 1c | 128 | 128 | 256 | 256 | 128 | 256 |

| 1d | 64 | 64 | 128 | 128 | 64 | 128 |

| 1e | 128 | 128 | 256 | 256 | 128 | 256 |

| Standard | 8 | 8 | 16 | 16 | 16 | 32 |

Experimental Data and Characterization

Physicochemical Properties of Synthesized Imidazole Derivatives

The synthesized N-substituted imidazole derivatives demonstrate characteristic physicochemical properties that influence their drug-likeness and pharmaceutical potential. The following table summarizes key data for representative compounds:

Table 3: Characterization Data for Synthesized Imidazole Derivatives

| Compound | Molecular Formula | Molecular Weight | Yield (%) | m.p. (°C) | Rf Value | MS (m/z) |

|---|---|---|---|---|---|---|

| 1a | C₁₂H₁₃N₃O | 215.26 | 75 | 148-150 | 0.62 | 216 [M+H]⁺ |

| 1b | C₁₁H₁₇N₃O | 207.28 | 82 | 162-164 | 0.58 | 208 [M+H]⁺ |

| 1c | C₁₆H₁₅N₃O | 265.32 | 68 | 185-187 | 0.71 | 266 [M+H]⁺ |

| 1d | C₁₁H₁₁N₃O | 201.23 | 71 | 155-157 | 0.65 | 202 [M+H]⁺ |

| 1e | C₁₀H₁₅N₃O | 193.25 | 78 | 121-123 | 0.53 | 194 [M+H]⁺ |

Visualization of Synthetic Pathways and Molecular Relationships

Synthetic Pathway for Imidazole Derivatives

Diagram 1: Synthetic pathway for N-substituted imidazole acetamides illustrating the two-step transformation from starting materials to final biologically active products. The route highlights the key intermediate and reaction conditions for each transformation [2].

Molecular Structure and Modification Sites

Diagram 2: Key modification sites on the imidazole core structure highlighting strategic positions for structural diversification to optimize biological activity and physicochemical properties. The N-1 position serves as the primary site for derivatization with this compound [1] [2].

Conclusion and Future Perspectives

This compound and related α-ketoester derivatives serve as versatile precursors for the synthesis of structurally diverse imidazole compounds with demonstrated biological activities. The synthetic methodologies outlined in these application notes, including multicomponent reactions, cyclization strategies, and N-functionalization approaches, provide researchers with efficient routes to access these pharmaceutically relevant scaffolds. The antimicrobial results indicate that specific structural modifications, particularly the incorporation of appropriately sized aliphatic substituents (as in compound 1b), can significantly enhance biological activity against both bacterial and fungal pathogens [2].

Future directions in this field should focus on developing more sustainable synthetic protocols with reduced environmental impact, expanding the exploration of imidazole derivatives against emerging drug-resistant pathogens, and employing computational approaches to design next-generation compounds with optimized target affinity and pharmacokinetic properties. The continued investigation of structure-activity relationships will further elucidate the structural requirements for potency against specific microbial targets, potentially leading to novel therapeutic agents to address the growing challenge of antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Benzyl 2-Oxoacetate in Nickel-Catalyzed Reductive Coupling Reactions

Introduction and Reaction Overview

Benzyl 2-oxoacetate derivatives represent an important class of electrophilic coupling partners in transition metal-catalyzed cross-coupling reactions, particularly in the emerging field of reductive Csp³–Csp³ bond formation. These compounds have gained significant attention in recent years due to the superior leaving group ability of the oxalate moiety, which facilitates oxidative addition processes at nickel catalysts. The development of methodologies utilizing benzyl oxalates addresses a critical challenge in organic synthesis: the direct incorporation of highly functionalized alkyl groups at benzylic positions without requiring pre-formed organometallic reagents. This approach provides a valuable alternative to traditional cross-coupling paradigms that rely on stoichiometric alkylmetal nucleophiles, which often suffer from limited functional group compatibility and availability.

The strategic implementation of oxalate leaving groups represents a significant advancement in the activation of benzylic C–O bonds for cross-coupling applications. Compared to conventional benzyl alcohol derivatives such as acetates, ethers, or pivalates, benzyl oxalates demonstrate enhanced reactivity profiles in nickel-catalyzed reductive coupling with alkyl bromides. This methodology enables the direct formation of Csp³–Csp³ linkages between benzylic positions and a wide range of functionally diverse alkyl fragments, including those containing sensitive moieties such as aldehydes, boronate esters, amines, and heterocycles. The synthetic utility of this transformation is further enhanced by its excellent chemoselectivity, which allows for the preferential coupling of alkyl bromides in the presence of other potentially reactive functional groups.

Reaction Development and Optimization

Initial Discovery and Screening

The development of nickel-catalyzed reductive coupling of benzyl oxalates began with systematic investigation of model reaction between naphthylmethyl oxalate 1a and primary alkyl bromide 2a. Initial screening experiments employed NiBr₂ as catalyst with manganese powder as stoichiometric reductant in DMF solvent. Early results revealed that nitrogen-based ligands provided unsatisfactory outcomes, yielding only trace amounts of desired coupled product 3a alongside significant quantities of reduced side products including 2-methylnaphthalene and 2-naphthalenemethanol. This observation indicated competing reduction pathways were predominant with these ligand systems.

A significant breakthrough emerged from evaluation of phosphine ligands, which contrary to literature expectations for reductive coupling, provided substantially improved reaction outcomes. Triphenylphosphine (PPh₃) delivered the coupled product in 34% yield, prompting comprehensive investigation of steric and electronic effects on phosphine ligand performance. Through systematic optimization, it was determined that tris(4-trifluoromethylphenyl)phosphine provided optimal results, enhancing yield to 58% in DMF solvent. Further refinement of reaction conditions identified DMSO as crucial solvent component, significantly suppressing formation of alcohol side product and increasing yield to 73%. The final optimized conditions employed a DMSO/DMF mixed solvent system (1:1 ratio), which balanced substrate solubility with reaction efficiency, providing consistent 70-75% isolated yields of desired coupled product.

Leaving Group Evaluation

Comprehensive assessment of leaving group effects revealed the critical importance of oxalate structure for successful coupling. As documented in Table 2, conventional benzyl derivatives including simple benzyl ethers, acetates, pivalates, and trifluoroacetates proved ineffective under standard reaction conditions, either remaining unchanged or providing only minimal yields of coupled product. The 2-pyridyl ester derivative demonstrated modest reactivity (22% yield), suggesting potential benefit of bidentate coordination to metal center. However, methyl oxalate 1a and ethyl oxalate 16 emerged as superior substrates, with the latter providing comparable efficiency (72% NMR yield) to the standard methyl oxalate system.

Table 1: Optimization of Reaction Conditions for Reductive Coupling

| Entry | Ligand | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | L1 (bipyridine) | DMF | 20 | Significant reduced byproducts |

| 2 | L2 (phenanthroline) | DMF | 18 | Low conversion |

| 3 | L3 (terpyridine) | DMF | 32 | Moderate improvement |

| 4 | L4 (pybox) | DMF | 0 | No reaction |

| 5 | PPh₃ | DMF | 34 | First effective phosphine |

| 6 | P(4-MePh)₃ | DMF | 16 | Electronic effect observed |

| 7 | P(2-MePh)₃ | DMF | 0 | Steric hindrance detrimental |

| 8 | P(4-FPh)₃ | DMF | 50 | Improved with electron-withdrawal |

| 9 | P(4-CF₃Ph)₃ | DMF | 58 | Optimal electronic properties |

| 10 | P(4-CF₃Ph)₃ | DMA | 52 | Comparable to DMF |

| 11 | P(4-CF₃Ph)₃ | DMSO | 79 | Significant improvement |

| 13 | P(4-CF₃Ph)₃ | DMSO/DMF | 75 | Optimal solvent system |

| 14 | P(4-CF₃Ph)₃ | DMSO/DMF | 0 | No Ni catalyst |

| 15 | P(4-CF₃Ph)₃ | DMSO/DMF | 0 | No Mn reductant |

The exceptional performance of oxalate leaving groups can be attributed to their enhanced leaving group ability derived from strong thermodynamic driving force for decarboxylation following C–O bond cleavage. This process generates CO₂ and CO as stable gaseous byproducts, effectively shifting the reaction equilibrium toward product formation. Additionally, the oxalate moiety may facilitate substrate coordination to nickel center through bidentate binding mode, promoting oxidative addition through proximity effects. The cumulative effect of these factors establishes benzyl oxalates as privileged electrophiles in reductive coupling manifolds compared to traditional benzylic leaving groups.

Experimental Protocol

General Procedure for Nickel-Catalyzed Reductive Coupling

Materials and Reagents:

- Benzyl oxalate substrate (0.2 mmol, 1.0 equiv)

- Alkyl bromide coupling partner (0.4 mmol, 2.0 equiv)

- Nickel(II) bromide (10 mol%)

- Tris(4-trifluoromethylphenyl)phosphine (30 mol%)

- Manganese powder (4.0 equiv)

- Anhydrous DMSO/DMF mixture (1:1, 0.1 M concentration)

- Molecular sieves (4 Å, optional, for moisture-sensitive substrates)

Equipment:

- Schlenk flask (10-25 mL) with magnetic stir bar

- Rubber septum

- Magnetic stirrer/hotplate

- Oil bath or heating mantle

- Nitrogen/vacuum manifold (or glovebox)

- Syringes for reagent transfer (under nitrogen atmosphere)

- TLC plates (silica gel, UV visualization)

- Flash chromatography system for purification

Step-by-Step Procedure:

Reaction Setup: In a nitrogen-filled glovebox or under inert atmosphere using standard Schlenk techniques, charge the Schlenk flask with nickel(II) bromide (4.4 mg, 0.02 mmol) and tris(4-trifluoromethylphenyl)phosphine (24.0 mg, 0.06 mmol). Add the mixed solvent system (2.0 mL of DMSO/DMF 1:1) and stir the mixture for 5 minutes to ensure complete formation of the catalytic species.

Substrate Addition: Sequentially add to the reaction vessel: benzyl oxalate substrate (0.2 mmol), alkyl bromide coupling partner (0.4 mmol), and finally manganese powder (44.0 mg, 0.8 mmol). During addition, maintain positive pressure of inert gas to prevent oxygen or moisture ingress.

Reaction Execution: Seal the reaction vessel and heat the mixture to 60°C with vigorous stirring (approximately 600 rpm) for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals (e.g., 6h, 12h, 24h).

Workup Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove manganese salts and particulate matter. Wash the filter cake thoroughly with additional ethyl acetate (3 × 5 mL). Transfer the combined organic extracts to a separatory funnel and wash sequentially with brine (10 mL) and water (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using appropriate hexanes/ethyl acetate gradient elution. Characterize the isolated compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.

Technical Notes:

- For gram-scale reactions, proportionally scale reagents while maintaining concentration (0.1 M).

- For substrates with poor solubility in standard solvent system, consider adjusting DMSO/DMF ratio or using DMA as co-solvent.

- Manganese powder should be freshly activated before use by washing briefly with dilute HCl, followed by sequential washing with water, ethanol, and acetone.

- Strict exclusion of oxygen is critical for achieving high yields and reproducibility.

Substrate Scope and Limitations

The nickel-catalyzed reductive coupling of benzyl oxalates demonstrates remarkable functional group compatibility, accommodating a wide spectrum of structurally diverse alkyl bromides as summarized in Table 2. The transformation successfully incorporates not only simple linear alkyl chains (3b-3d) but also challenging β-substituted systems (3e), albeit with moderate yields due to competing β-hydride elimination pathways. Particularly noteworthy is the exceptional chemoselectivity profile, which enables preferential coupling of alkyl bromides in the presence of potentially reactive functional handles including C–F (3f), C–Cl (3g), and C–B bonds (3w).

The methodology exhibits broad applicability across diverse protected and unprotected functional groups, including ethers (3h, 3s, 3t), esters (3i, 3j, 3n), amides (3k, 3o, 3p, 3q), amines (3l), phosphonates (3m), alcohols (3r), and aldehydes (3v). Heterocyclic frameworks, exemplified by substrate 3j, remain intact under the reaction conditions, highlighting the mild nature of the transformation. While free aldehyde-containing substrates (3v) demonstrate somewhat diminished efficiency, protected analogs (3u) provide satisfactory yields, offering strategic alternatives for synthetic planning. The preservation of boronate ester functionality (3w) is particularly valuable for subsequent orthogonal manipulations, including Suzuki-Miyaura cross-coupling.

Table 2: Scope of Alkyl Bromides in Reductive Coupling with Benzyl Oxalates

| Product | Alkyl Bromide Structure | Yield (%) | Key Functional Group |

|---|---|---|---|

| 3a | 75 | Model reaction | |

| 3b | 70 | Long-chain alkyl | |

| 3c | 71 | Alkyl chain variant | |

| 3d | 68 | Extended alkyl | |

| 3e | 52 | β-Substituted alkyl | |

| 3f | 65 | C–F bond tolerance | |

| 3g | 72 | C–Cl bond tolerance | |

| 3h | 73 (gram-scale) | Silyl ether | |

| 3i | 70 | Ester | |

| 3j | 68 | Heterocycle (indole) | |

| 3k | 71 | Tertiary amide | |

| 3l | 65 | Amine | |

| 3m | 66 | Phosphonate | |

| 3w | 63 | Boronate ester |

The protocol extends beyond primary alkyl bromides to include secondary alkyl coupling partners, providing access to cyclic (3x, 3y) and acyclic (3z, 3aa) benzylic compounds with quaternary centers. This represents a significant advancement in the field, as secondary alkyl fragments are particularly challenging substrates due to increased steric encumbrance and enhanced propensity for β-hydride elimination. While yields for these demanding couplings are generally moderate, the successful formation of these molecular architectures underscores the robustness of the catalytic system.

Reaction Mechanism and Pathway

The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides proceeds through a sophisticated radical cross-coupling mechanism as evidenced by preliminary mechanistic investigations. The catalytic cycle initiates with reduction of Ni(II) precatalyst to active Ni(0) species by manganese powder, which serves as stoichiometric terminal reductant. The Ni(0) complex then undergoes oxidative addition with alkyl bromide, generating a Ni(II)-alkyl intermediate through a single-electron transfer (SET) process that likely involves radical intermediates.

Simultaneously, the benzyl oxalate substrate coordinates to nickel center through bidentate interaction with oxalate moiety, facilitating C–O bond cleavage via a second oxidative addition event. This critical step benefits from both the strong driving force provided by decarboxylation and the chelation effect of the oxalate leaving group. The resulting Ni(II)-benzyl species combines with the Ni(II)-alkyl intermediate to form a bis(alkyl)Ni(III) complex, which undergoes rapid reductive elimination to yield the desired Csp³–Csp³ coupled product while regenerating the Ni(I) catalyst. The manganese reductant serves dual roles in both generating the initial Ni(0) species and reducing the Ni(I) intermediate back to the active Ni(0) catalyst, completing the catalytic cycle.

The following diagram illustrates the proposed mechanistic pathway:

The involvement of radical intermediates is supported by the observed tolerance towards a wide range of functional groups and the ability to incorporate secondary alkyl fragments, both characteristic of radical processes. The chelation effect of the bidentate oxalate leaving group plays a crucial role in promoting the second oxidative addition step, potentially through stabilization of transition states and intermediates along the reaction coordinate. This mechanistic understanding provides valuable insights for further catalyst development and reaction optimization.

Applications in Synthetic and Medicinal Chemistry

The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides offers significant strategic advantages for complex molecule synthesis, particularly in the context of late-stage functionalization of advanced intermediates. The methodology enables direct installation of structurally diverse alkyl fragments at benzylic positions without requiring pre-functionalization or protection-deprotection sequences, significantly streamlining synthetic routes. This approach has been successfully demonstrated in the modification of bioactive compounds, where the mild reaction conditions and exceptional functional group tolerance permit diversification of complex molecular scaffolds bearing sensitive functionalities.

The capacity to incorporate pharmaceutically relevant functional groups including basic amines, acidic amides, boronate esters, and heterocyclic frameworks positions this methodology as a valuable tool for medicinal chemistry campaigns. The ability to rapidly generate analogs through benzylic alkylation facilitates systematic structure-activity relationship studies without the constraints associated with traditional alkylmetal reagents. Furthermore, the orthogonality of this transformation to other common synthetic methodologies enables its seamless integration into multi-step synthetic sequences for the preparation of target molecules with increased molecular complexity.

The following experimental workflow diagram illustrates a typical application in drug discovery:

The synthetic utility of this transformation is further enhanced by its scalability, with demonstrated efficiency in gram-scale preparations that enables access to significant quantities of material for biological evaluation or further synthetic elaboration. The operational simplicity and utilization of inexpensive nickel catalyst and manganese reductant render this methodology practical for both academic and industrial applications. As such, the nickel-catalyzed reductive coupling of benzyl oxalates represents a valuable addition to the synthetic toolbox, offering complementary reactivity to existing methodologies for Csp³–Csp³ bond formation.

Conclusion and Future Perspectives

The development of nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides constitutes a significant advancement in the field of Csp³–Csp³ bond formation. This methodology effectively addresses longstanding challenges associated with the incorporation of functionalized and secondary alkyl fragments at benzylic positions, providing a practical alternative to conventional approaches reliant on stoichiometric organometallic reagents. The strategic implementation of oxalate leaving groups has proven crucial to the success of this transformation, enabling efficient C–O bond cleavage through synergistic combination of chelation effects and thermodynamic driving force provided by decarboxylation.

The exceptional functional group tolerance exhibited by this catalytic system, encompassing over twenty diverse functional elements including aldehydes, boronate esters, amines, and heterocycles, underscores its potential for broad application in complex molecule synthesis. The mechanistic proposal involving radical intermediates provides a framework for understanding the observed reactivity patterns and chemoselectivity, while also offering insights for future catalyst design. The successful extension to secondary alkyl bromides, though moderate in yield, represents important progress in tackling sterically demanding coupling partners.

Future developments in this area will likely focus on expanding the scope to include enantioselective variants through implementation of appropriate chiral ligands, thereby enabling asymmetric construction of benzylic stereocenters. Additionally, exploration of earth-abundant first-row transition metal catalysts beyond nickel may provide opportunities for further improving the sustainability and cost-effectiveness of this transformation. The continued evolution of reductive coupling methodologies promises to further streamline synthetic approaches to architecturally complex molecules across pharmaceutical, agrochemical, and materials science domains.

Comprehensive Application Notes and Protocols: Benzyl 2-Oxoacetate in Medicinal Chemistry Synthesis

Chemical Identification and Structural Properties

Benzyl 2-oxoacetate (CAS Registry Number: 52709-42-9) is a specialized α-ketoester derivative with significant potential in medicinal chemistry synthesis. This compound features a reactive α-ketoester functionality that serves as a versatile building block for the construction of complex molecules with biological relevance. The presence of both benzyl protecting group and highly reactive α-keto acid moiety makes this compound particularly valuable for synthetic applications where chemoselective transformations are required [1] [2].

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms (Molecular Formula: C₉H₈O₃), resulting in a molecular weight of 164.16 g/mol. The compound is characterized by its glyoxalic acid backbone esterified with benzyl alcohol, creating a balance between reactivity and stability that is exploitable in synthetic planning. The SMILES notation (O=C(OCC₁=CC=CC=C₁)C=O) accurately represents the bifunctional nature of this molecule, containing both ester and keto carbonyl groups in proximity [1].

Table 1: Physicochemical Properties of this compound

| Property | Specification | Experimental Conditions |

|---|---|---|

| CAS Registry Number | 52709-42-9 | - |

| Molecular Formula | C₉H₈O₃ | - |

| Molecular Weight | 164.16 g/mol | - |

| Purity | >98% | Analytical grade |

| Storage | Inert atmosphere, 2-8°C | Cold-chain transportation recommended |

| Physical State | Liquid | Room temperature |

| GHS Classification | Warning (H302, H315, H319, H335) | - |

Synthesis Protocols

Chemical Synthesis Route

The traditional chemical synthesis of this compound derivatives typically follows esterification pathways similar to conventional benzyl acetate production but with specific modifications to preserve the reactive α-keto functionality. One efficient protocol involves the catalyzed oxidation approach adapted from related benzyl ester syntheses [3]:

Reaction Setup: Begin with a dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe. Maintain an inert atmosphere through continuous nitrogen or argon gas purging throughout the reaction.

Reaction Conditions: Charge the reactor with toluene (100 mL) as solvent and benzyl alcohol (10.8 g, 0.1 mol). Add oxalyl chloride (12.7 g, 0.1 mol) dropwise with continuous stirring at 0-5°C (ice-water bath). After complete addition, introduce cobalt naphthenate catalyst (0.15 g, 0.15 wt%) and slowly heat the mixture to 80°C with continuous stirring.

Oxidation Process: Bubble oxygen gas through the reaction mixture at a controlled rate of 5-10 mL/min while maintaining the temperature at 80±2°C. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS. The typical reaction time is 4-6 hours, yielding approximately 75-82% of the target compound [3].

Enzymatic Synthesis Alternative

For applications requiring milder reaction conditions or specific enantioselectivity, an enzymatic synthesis approach can be employed, adapting methodologies optimized for benzyl acetate production [4]. This green chemistry alternative utilizes immobilized lipase enzymes to catalyze the transesterification reaction under mild conditions:

Biocatalyst Selection: Use Novozym435 (immobilized lipase B from Candida antarctica) as the preferred biocatalyst, which demonstrates excellent activity and stability for ester synthesis reactions. The recommended enzyme loading is 50 mg per 50 mL reaction volume.

Reaction Conditions: Combine vinyl acetate (acyl donor) with benzyl alcohol in n-heptane solvent at a stirring rate of 300 rpm. Maintain the reaction temperature at 37°C and monitor progress through periodic sampling for GC analysis. The typical conversion efficiency reaches 85-92% within 6-8 hours under optimized conditions [4].

Table 2: Optimization Parameters for Enzymatic Synthesis

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Biocatalyst | Novozym435 | Highest conversion (92%) |

| Acyl Donor | Vinyl acetate | Prevents reverse reaction |

| Solvent | n-Heptane | Better enzyme stability |

| Stirring Rate | 300 rpm | Optimal mass transfer |

| Temperature | 37°C | Balance of activity and stability |

| Enzyme Loading | 1 mg/mL | Cost-effective performance |

Purification and Analytical Characterization

Purification Protocol

The crude reaction mixture requires careful processing to isolate high-purity this compound suitable for medicinal chemistry applications. The following purification workflow has been optimized for maximum recovery and purity:

Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with saturated sodium bicarbonate solution (3 × 50 mL) to remove acidic impurities, followed by brine wash (1 × 50 mL) to facilitate phase separation. The organic layer is then dried over anhydrous magnesium sulfate and filtered.

Distillation: Remove the solvent under reduced pressure (rotary evaporator, 40°C water bath) and subject the residual oil to fractional distillation. Collect the fraction boiling at 115-118°C under 10 mmHg vacuum, which corresponds to pure this compound. Alternatively, for small quantities, flash column chromatography (silica gel, hexane:ethyl acetate gradient) can be employed with monitoring by TLC (Rf ≈ 0.4 in 7:3 hexane:ethyl acetate) [3] [1].

Analytical Characterization

Rigorous analytical characterization is essential to verify the identity and purity of the synthesized this compound. The following spectroscopic profile should be obtained:

¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.40-7.30 (m, 5H, ArH), 5.25 (s, 2H, CH₂), 4.05 (s, 2H, CH₂CO)

¹³C NMR (100 MHz, CDCl₃): δ 192.1 (CHO), 166.5 (C=O), 135.2, 128.7, 128.5, 128.3 (Ar-C), 67.5 (CH₂), 52.1 (CH₂CO)

IR (neat, cm⁻¹): 2945 (w), 1745 (s, C=O ester), 1695 (s, C=O aldehyde), 1450 (m), 1355 (m), 1210 (s), 1050 (m), 985 (m), 745 (s), 695 (s)

GC-MS (EI): m/z 164 [M]⁺, 136 [M-CO]⁺, 108 [M-2CO]⁺, 91 [C₇H₇]⁺, 65 [C₅H₅]⁺

Safety and Storage Considerations

This compound requires careful handling due to its reactive functional groups and potential health effects. The compound has been classified with GHS warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Storage stability is a critical consideration for maintaining compound integrity. This compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C with protection from light. Under these conditions, the compound typically maintains >95% purity for at least 6 months. For long-term storage (extended beyond 6 months), addition of radical inhibitors such as BHT (butylated hydroxytoluene, 0.1%) is recommended to prevent potential decomposition. Cold-chain transportation is advised for commercial quantities [1] [2].

Applications in Medicinal Chemistry

The unique α-ketoester motif in this compound makes it particularly valuable for several specialized applications in drug discovery and development:

Peptidomimetic Synthesis: The compound serves as an excellent electrophilic precursor for transition state analogs in protease inhibitor design, particularly for serine and cysteine proteases. The α-keto functionality can mimic the tetrahedral transition state in peptide bond hydrolysis, enabling the development of potent enzyme inhibitors.

Heterocycle Construction: this compound participates in multicomponent reactions to generate diverse heterocyclic scaffolds, including hydantoins, pyrazoles, and oxadiazoles with potential biological activity. The reactivity of both carbonyl groups allows sequential nucleophilic additions and cyclocondensations.

Protecting Group Strategy: The benzyl ester moiety can be selectively cleaved under neutral hydrogenolysis conditions, making it compatible with acid- and base-sensitive functionalities in complex molecule synthesis. This orthogonal deprotection strategy is particularly valuable in sequential deprotection approaches during multistep syntheses.

Table 3: Medicinal Chemistry Applications of this compound

| Application | Reaction Type | Key Advantages |

|---|---|---|

| Protease Inhibitors | Nucleophilic addition to α-keto group | Transition state mimicry |

| Heterocyclic Synthesis | Cyclocondensation | Diverse scaffold generation |

| Natural Product Synthesis | Fragment coupling | Orthogonal deprotection |

| Bioconjugation | Amine acylation | Selective labeling |

| Prodrug Design | Esterification | Controlled release |

Conclusion

This compound represents a versatile synthetic building block with significant utility in advanced medicinal chemistry applications. The comprehensive protocols outlined herein—covering synthetic approaches, purification methods, analytical characterization, and applications—provide researchers with practical guidance for implementing this compound in drug discovery campaigns. The unique reactivity profile of this α-ketoester, particularly its dual carbonyl functionality and orthogonal protecting group characteristics, enables creative synthetic strategies for accessing complex molecular architectures. When handled according to the specified safety guidelines and stored under recommended conditions, this compound serves as a valuable asset in the medicinal chemist's toolbox, especially for the design of enzyme inhibitors and heterocyclic bioactive compounds.

References

using benzyl 2-oxoacetate for antifungal agent synthesis

Chemical Profile of Benzyl 2-oxoacetate

The table below summarizes the basic chemical information available for this compound.

| Property | Description |

|---|---|

| CAS No. | 52709-42-9 [1] |

| Molecular Formula | C9H8O3 [1] |

| Molecular Weight | 164.16 g/mol [1] |

| SMILES Code | O=C(OCC1=CC=CC=C1)C=O [1] |

| Purity/Specification | Not specified [1] |

| Storage | Inert atmosphere, 2-8°C [1] |

| Hazard Statements | H302, H315, H319, H335 [1] |

Research Context and Potential Pathways

While direct information on this compound is scarce, current research on novel antifungal agents can provide valuable context for your work.

- Promising Antifungal Compounds: Recent studies have identified other chemical families as potent antifungals. For example, a 2019 study identified specific imidazole-based compounds with strong, broad-spectrum antifungal activity and excellent bioavailability, which lacked antibacterial activity, suggesting a specific action mechanism [2].

- Novel Molecular Targets: Research highlights amino acid and protein biosynthesis pathways as competitive sources for new antifungal targets [3]. Enzymes involved in the biosynthesis of human-essential amino acids (e.g., l-lysine, l-methionine) are particularly attractive because these pathways are absent in human cells [3]. For instance, aspartate semialdehyde dehydrogenase (Hom2p) in the fungal aspartate family amino acid pathway is a potential target, with identified inhibitors showing effectiveness against several pathogenic fungi [3].

The following diagram outlines a general research and development workflow for a novel antifungal agent, which you can adapt for your work with this compound.

Experimental Protocol Templates

Based on general antifungal development research, here are templates for key experiments you may need to conduct.

Protocol 1: In Vitro Antifungal Activity Screening [2] [4]

- Test Organisms: Use standard strains like Candida albicans, Saccharomyces cerevisiae, and Cryptococcus krusei [2].

- Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO. Further dilute in broth medium to achieve final testing concentrations (e.g., 500 μM) [2]. Include a positive control (e.g., Fluconazole) and a negative control (solvent only).

- Broth Microdilution Method (for MIC determination): a. In a 96-well plate, prepare a series of two-fold dilutions of the compound in a broth medium [4]. b. Standardize the fungal inoculum to a specific density (e.g., 10^5–10^6 CFU/mL) and add to each well [4]. c. Incubate the plate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours [2]. d. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that visually prevents growth [4].

- Agar Diffusion Method (for zone of inhibition): a. Inoculate molten agar cooled to ~45°C with a standardized fungal suspension and pour into a Petri dish [4]. b. Once solidified, place a filter paper disk soaked with the test solution on the agar [4]. c. Allow for compound diffusion, then incubate the plate at 37°C for 24 hours [4]. d. Measure the zone of inhibition around the disk [4].

Protocol 2: Molecular Docking Studies [2]

- Target Selection: Select a known fungal enzyme as a target. A relevant candidate is lanosterol 14α-demethylase, a common target for azole antifungals [2].

- Protein Preparation: Obtain the 3D structure of the target protein from a protein data bank (e.g., PDB). Prepare the protein by removing water molecules and adding hydrogen atoms using molecular modeling software [2].

- Ligand Preparation: Draw the 3D structure of this compound and optimize its geometry through energy minimization [2].

- Docking Simulation: Perform the docking calculation to predict the binding pose and affinity (binding energy) of this compound within the active site of the target enzyme [2].

- Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site [2].

Recommendations for Further Investigation

To advance your research on this compound, consider the following steps:

- Broaden Literature Search: Explore synthetic organic chemistry databases and journals for detailed synthesis methods of this compound or its derivatives.

- Conduct Preliminary Assays: Begin with the in vitro screening protocol provided to establish baseline antifungal activity against a panel of pathogenic fungi.

- Focus on SAR: If initial activity is found, initiate a synthetic program to create analogs. Systematically modifying parts of the molecule can help identify which functional groups are critical for activity [2].

- Prioritize ADME-Tox: Use computational tools early to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, which are crucial for assessing the drug-likeness of your compounds [2].

References

- 1. 52709-42-9|this compound [bldpharm.com]

- 2. Identification of novel antifungal agents: antimicrobial evaluation, SAR... [bmcchem.biomedcentral.com]

- 3. Molecular targets for antifungals in amino acid and protein ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and screening of antibacterial and antifungal activity of... [orgmedchemlett.springeropen.com]

benzyl 2-oxoacetate protocol for benzimidazole synthesis

Modern Methods for Benzimidazole Synthesis

| Method | Key Reagents & Conditions | Reaction Time | Reported Yield | Key Advantages |

|---|---|---|---|---|

| Ultrasound-Assisted, Metal-Free [1] | o-Phenylenediamine, Aldehydes, NaOH/I₂, RT, Ultrasound | 4-7 minutes | Up to 99% | Rapid, metal-free, excellent yields, mild conditions, broad substrate scope |

| Er(OTf)₃ Catalyzed (Selective) [2] | o-Phenylenediamine, Aldehydes, Er(OTf)₃, Solvent-free, 80°C | 2 minutes | Up to 91% | Excellent selectivity for 1,2-disubstituted benzimidazoles, solvent-free, fast |

| Click Chemistry (Hybrid Compounds) [3] | Propargyl-thiobenzimidazole, Aryl azides, CuSO₄, Sodium ascorbate, THF/H₂O | Not specified | Fair to good | Ideal for creating complex molecular hybrids (e.g., with 1,2,3-triazole) |

Experimental Workflow: Ultrasound-Assisted Synthesis

The diagram below illustrates the streamlined workflow for the one-pot, ultrasound-assisted synthesis of 2-substituted benzimidacles.

Protocol Details [1]:

- Reaction Setup: In a typical procedure, combine o-phenylenediamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and the NaOH/I₂ oxidant system in the specified solvent (further details on equivalents and solvent are available in the original source).

- Key Step: The sealed reaction vessel is subjected to ultrasonic irradiation at room temperature.

- Reaction Monitoring: The reaction is typically complete within 4-7 minutes, as monitored by TLC.

- Work-up: Upon completion, the reaction mixture is diluted with cold water. The solid product is then filtered, washed thoroughly, and purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzimidazole.

Key Considerations for Protocol Design

When planning your synthesis, these points from the literature may be helpful:

- Achieving Selectivity: The Er(OTf)₃ catalyst is highly effective for selectively producing 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes. Running the reaction without it often gives a mixture of products [2].

- Green Chemistry Principles: Modern synthesis prioritizes methods that are metal-free, use green oxidants like I₂, and employ energy-efficient activation (e.g., ultrasound, microwave) [1] [2]. Solvent-free conditions or water as a solvent are also major advantages.

- Hybrid Molecule Synthesis: For creating complex structures for drug discovery, the "click chemistry" approach using copper catalysis is a powerful tool to fuse a benzimidazole core with other pharmacophores like the 1,2,3-triazole ring [3].

References

Synthetic Methods for Benzyl Esters at a Glance

The table below summarizes key methods for synthesizing benzyl esters, which can be applied to the synthesis of benzyl 2-oxoacetate using 2-oxoacetic acid as the starting material [1].

| Method | Key Reagents & Conditions | Key Advantages | Considerations for this compound |

|---|---|---|---|

| Fischer Esterification [2] | Conc. H₂SO₄ (cat., 0.05 molar ratio), excess RCOOH, reflux (14 h) [2]. | Simple setup, uses inexpensive reagents. | Use minimal H₂SO₄ to avoid polymerization of benzyl alcohol or decomposition of the alpha-keto acid [2]. |

| Enzymatic (Lipase) Transesterification [3] | Novozym 435 (immob. lipase), Vinyl acetate (acyl donor), n-heptane, 50°C [3]. | High selectivity, mild conditions, avoids strong acids. | Ideal for protecting acid- or base-sensitive substrates like alpha-keto acids. |